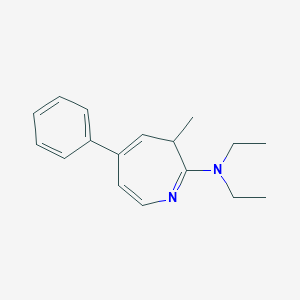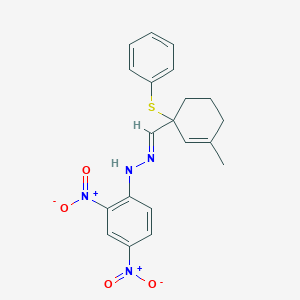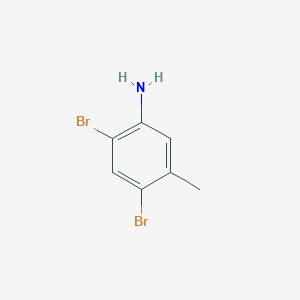
2,4-Dibromo-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-methylaniline is a chemical compound with the molecular formula C7H7Br2N . It has a molecular weight of 264.95 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2,4-Dibromo-5-methylaniline can involve various methods. One approach could be the bromination of alkenes, alkynes, and anilines . Another method could involve the use of a Grignard reagent to prepare dialkyl-substituted aminoaryl sulfides .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-methylaniline consists of a benzene ring with two bromine atoms and one methylamine group attached . The InChI code for the compound is 1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .Chemical Reactions Analysis
2,4-Dibromo-5-methylaniline can participate in various chemical reactions. For instance, it can undergo Pd-catalyzed ortho-selective cross-coupling reactions with Grignard reagents . It can also react with trimethylsilylacetylene to synthesize acetylenic amine .Physical And Chemical Properties Analysis
2,4-Dibromo-5-methylaniline is a powder that is stored at room temperature . It has a molecular weight of 264.94 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-methylaniline: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 2,4-Dibromo-5-methylaniline serves as a versatile building block in organic synthesis. Its presence in molecular structures imparts specific reactivity and functionality, enabling the preparation of complex molecules, including biologically active compounds .
Spectrophotometric Analysis: This compound is used as a coupling reagent in the spectrophotometric determination of carbaryl, a pesticide, in environmental samples .
Pharmaceutical Intermediates: It is utilized as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs and therapies .
Agrochemical Production: The compound finds application in the production of agrochemicals, aiding in the creation of substances that protect crops from pests and diseases .
Dye Manufacturing: 2,4-Dibromo-5-methylaniline is involved in the synthesis of dyes, providing colorants for various industrial applications .
Material Science: Its unique properties make it valuable for studying various phenomena in material science, contributing to advancements in this field.
Amide Formation: In the presence of trimethylaluminum (Me3Al), it reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates to form amides, which are crucial in various chemical reactions .
Iminophosphorane Synthesis: The compound has been used in the synthesis of iminophosphoranes, which are important intermediates in organic chemistry .
Safety and Hazards
Zukünftige Richtungen
The future directions for 2,4-Dibromo-5-methylaniline could involve its use in the synthesis of other chemical compounds. For instance, it could be used as a starting material to synthesize acetylenic amine . Additionally, it could be used in the preparation of dialkyl-substituted aminoaryl sulfides .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-5-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s efficacy can be influenced by the physiological and pathological state of the individual, including factors such as age, sex, diet, and disease state.
Eigenschaften
IUPAC Name |
2,4-dibromo-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTJCUXBWOAEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![5,5,8a-Trimethyl-1-[(phenylsulfinyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde](/img/structure/B372419.png)


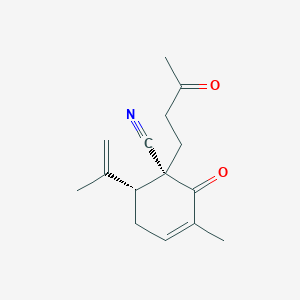
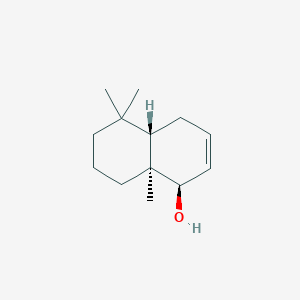
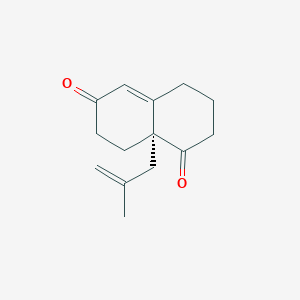
![N,N-diethyl-N-[5-phenyl-3-(phenylsulfanyl)-3H-azepin-2-yl]amine](/img/structure/B372430.png)
